

# synthesis of neophyl chloride from benzene and methallyl chloride

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## Compound of Interest

Compound Name: Neophyl chloride

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## Synthesis of Neophyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **neophyl chloride** from benzene and methallyl chloride. The primary method detailed is the Friedel-Crafts alkylation using sulfuric acid as a catalyst, a well-established and reliable procedure. This document includes a detailed experimental protocol, quantitative data on reaction yields and byproducts, and a thorough examination of the reaction mechanism.

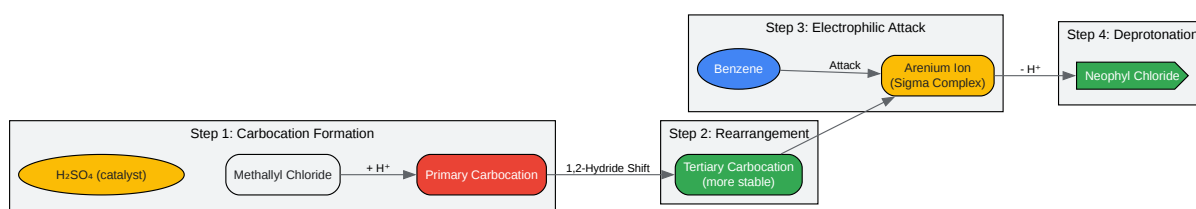
## Reaction Overview

The synthesis of **neophyl chloride** from benzene and methallyl chloride is a classic example of a Friedel-Crafts alkylation reaction.<sup>[1][2]</sup> In this electrophilic aromatic substitution reaction, the aromatic ring of benzene attacks a carbocation intermediate generated from methallyl chloride in the presence of a strong acid catalyst, typically concentrated sulfuric acid.<sup>[3][4]</sup> A key feature of this synthesis is the rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation prior to alkylation.<sup>[2][3][5]</sup>

## Reaction Mechanism and Signaling Pathway

The reaction proceeds through a series of steps involving the formation and rearrangement of a carbocation electrophile.

- **Protonation and Formation of the Primary Carbocation:** Methallyl chloride is protonated by the sulfuric acid catalyst at the double bond, leading to the formation of a primary carbocation.
- **Carbocation Rearrangement:** The less stable primary carbocation undergoes a 1,2-hydride shift, resulting in the formation of a more stable tertiary carbocation. This rearrangement is a critical step in determining the final product structure.
- **Electrophilic Aromatic Substitution:** The electron-rich benzene ring acts as a nucleophile, attacking the tertiary carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- **Deprotonation and Product Formation:** A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the final product, **neophyl chloride**. The catalyst is also regenerated in this step.



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**Caption:** Reaction mechanism for the synthesis of **neophyl chloride**.

## Quantitative Data

The yield of **neophyl chloride** and the formation of byproducts are influenced by reaction conditions such as temperature and reaction time. The following table summarizes the available quantitative data.

Catalyst	Temperature (°C)	Reaction Time (h)	Yield of Neophyl Chloride (%)	Byproduct	Byproduct Yield (%)	Reference
H <sub>2</sub> SO <sub>4</sub>	20	24 (12h addition + 12h stirring)	70-73	p-Di(chloro-tert-butyl)benzene	2.7	<a href="#">[3]</a>
H <sub>2</sub> SO <sub>4</sub>	10-15	2 (1h addition + 1h stirring)	53	Not specified	Not specified	<a href="#">[3]</a>
H <sub>2</sub> SO <sub>4</sub>	Not specified	Not specified	68	Not specified	Not specified	<a href="#">[6]</a>

## Experimental Protocol

The following is a detailed experimental protocol adapted from the procedure published in Organic Syntheses.[\[3\]](#)

## Materials and Equipment

- Benzene (purified and dried)
- Methallyl chloride (redistilled)
- Concentrated sulfuric acid (sp. gr. 1.84)
- Anhydrous sodium sulfate
- 2 L three-necked flask
- Mechanical stirrer
- Thermometer

- Dropping funnel
- Water bath
- 1 L separatory funnel
- Distillation apparatus with a 40-cm Vigreux column

## Procedure

- **Reaction Setup:** In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 500 g (570 mL, 6.4 moles) of purified benzene and 34.6 g (18.8 mL) of concentrated sulfuric acid.
- **Temperature Control:** Cool the mixture to 20°C using a water bath.
- **Addition of Methallyl Chloride:** Add 201 g (219 mL, 2.22 moles) of methallyl chloride dropwise over a period of 12 hours. Maintain vigorous stirring and a constant temperature of 20°C throughout the addition.
- **Reaction Completion:** After the addition is complete, continue stirring the amber-colored mixture for an additional 12 hours at 20°C.
- **Workup - Acid Removal:** Transfer the reaction mixture to a 1 L separatory funnel and remove the lower sulfuric acid layer.
- **Workup - Washing:** Wash the remaining benzene solution with four 200 mL portions of distilled water. The final washing should be neutral to litmus to ensure complete removal of the acid. The solution should become colorless.
- **Drying:** Dry the benzene solution with anhydrous sodium sulfate.
- **Solvent Removal:** Filter the drying agent and transfer the solution to a 1 L distilling flask. Remove the benzene by distillation under reduced pressure (approximately 45 mm).
- **Purification:** Transfer the liquid residue to a 500 mL flask and distill it through a 40-cm Vigreux column under reduced pressure. Collect the fraction boiling at 97–98°C/10 mm.

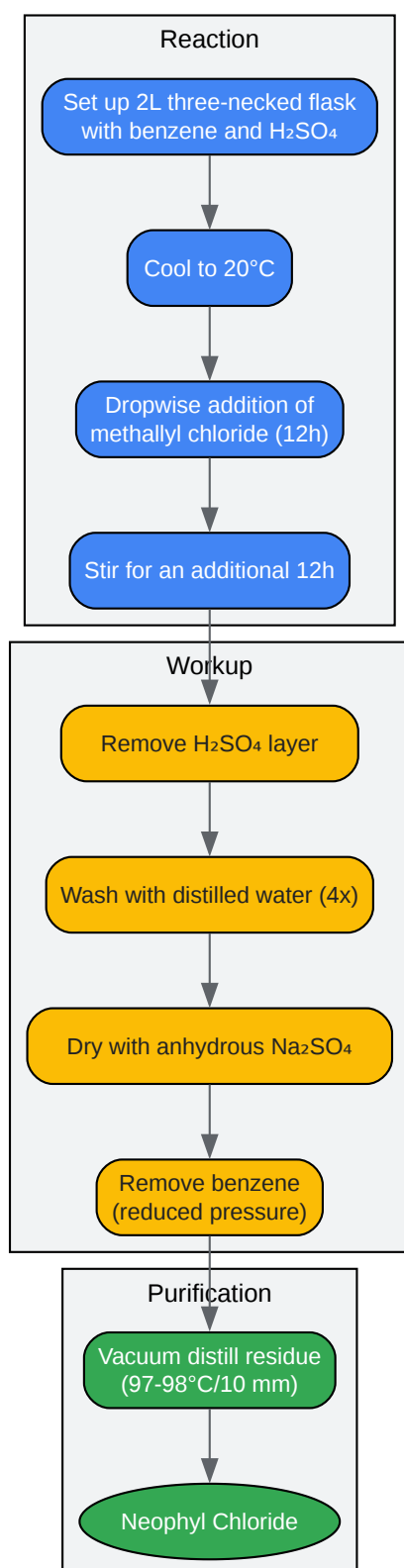
## Isolation of Byproduct

The residue remaining in the distilling flask after the purification of **neophyl chloride** can be treated to isolate the byproduct, p-di(chloro-tert-butyl)benzene.<sup>[3]</sup>

- Dissolve the residue in ether.
- Treat with activated carbon.
- Evaporate the ether.
- Recrystallize the resulting solid from approximately 25 mL of 95% ethanol.

## Experimental Workflow

The following diagram illustrates the workflow of the experimental protocol.



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**Caption:** Experimental workflow for **neophyl chloride** synthesis.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Effect of Low Temperature on Chlorophyll Biosynthesis and Chloroplast Biogenesis of Rice Seedlings during Greening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4298542A - Neophyl manganese chloride - Google Patents [patents.google.com]
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